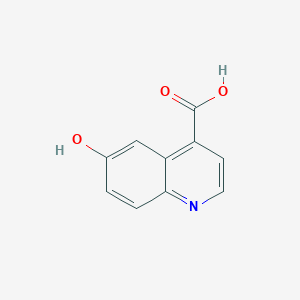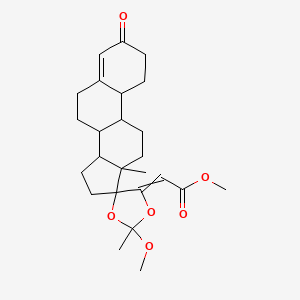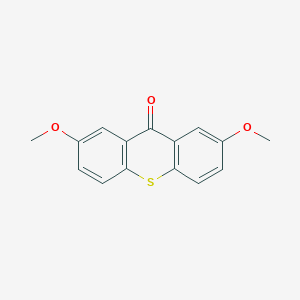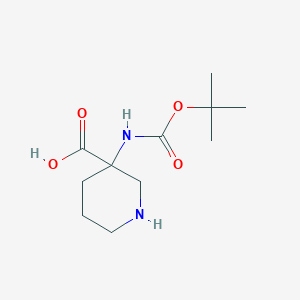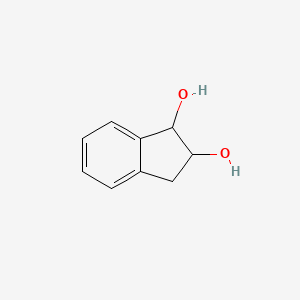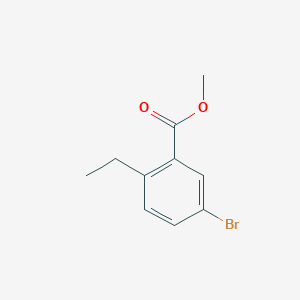
3-Bromo-9H-xanthen-9-one
概述
描述
3-Bromo-9H-xanthen-9-one is a brominated derivative of xanthone, a class of oxygen-containing heterocyclic compounds Xanthones are known for their diverse biological activities and are found in various natural sources such as plants, fungi, and lichens
作用机制
Target of Action
Xanthones, the class of compounds to which 3-bromo-9h-xanthen-9-one belongs, are known to interact with a variety of biological targets, modulating several biological responses .
Mode of Action
Xanthones are known to exhibit a wide range of bioactivities, including α-glucosidase inhibition, anti-cancer activities, anti-alzheimer activities, and anti-inflammatory activities . The presence of different substituents at different positions on the xanthone structure can lead to a variety of pharmacological activities .
Biochemical Pathways
The biosynthesis of xanthones in plants involves the shikimate and the acetate pathways, which originate in plastids and endoplasmic reticulum, respectively . These pathways lead to the formation of an intermediate benzophenone, 2,3′,4,6-tetrahydroxybenzophenone
Pharmacokinetics
The compound’s molecular weight is 27510 , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
Xanthones, in general, have been found to exhibit a multitude of biological activities, including α-glucosidase inhibition, anti-cancer activities, anti-alzheimer activities, and anti-inflammatory activities .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the compound is light-sensitive , which suggests that exposure to light could affect its stability and efficacy.
生化分析
Biochemical Properties
It is known that xanthones, the family to which 3-Bromo-9H-xanthen-9-one belongs, interact with a variety of enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the xanthone molecule .
Cellular Effects
Many xanthone structures show promising biological activities, including anti-cancer activities, anti-Alzheimer activities, and anti-inflammatory activities . These effects are likely due to the interaction of the xanthone molecule with various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that xanthones exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Xanthone biosynthesis in plants involves the shikimate and the acetate pathways
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-9H-xanthen-9-one typically involves the bromination of xanthone. One common method is the electrophilic aromatic substitution reaction, where xanthone is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out in a suitable solvent like acetic acid at elevated temperatures to facilitate the substitution of the hydrogen atom at the third position with a bromine atom.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The brominated xanthone is then purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 3-Bromo-9H-xanthen-9-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The xanthone core can be oxidized to form quinones or other oxygenated derivatives.
Reduction Reactions: The carbonyl group in the xanthone core can be reduced to form alcohols or ethers.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents such as dimethylformamide or ethanol.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran or ethanol.
Major Products Formed:
Substitution Reactions: Formation of substituted xanthones with various functional groups.
Oxidation Reactions: Formation of xanthone quinones or other oxidized derivatives.
Reduction Reactions: Formation of xanthone alcohols or ethers.
科学研究应用
3-Bromo-9H-xanthen-9-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
相似化合物的比较
Xanthone: The parent compound without the bromine atom.
7-Bromo-1,3-dihydroxy-9H-xanthen-9-one: Another brominated xanthone derivative with different substitution patterns.
Azaxanthones: Xanthone derivatives with nitrogen atoms in the aromatic ring.
Uniqueness: 3-Bromo-9H-xanthen-9-one is unique due to the presence of the bromine atom at the third position, which significantly alters its chemical reactivity and biological activity compared to other xanthone derivatives. This makes it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
3-bromoxanthen-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrO2/c14-8-5-6-10-12(7-8)16-11-4-2-1-3-9(11)13(10)15/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKROUJUENOVKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
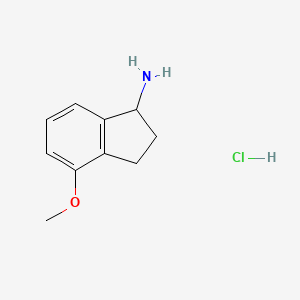
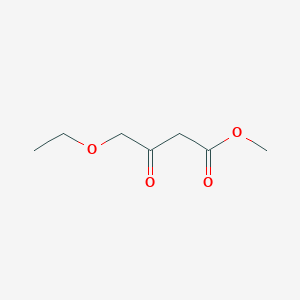
![N,N-bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine;dichloromethane](/img/structure/B3028954.png)
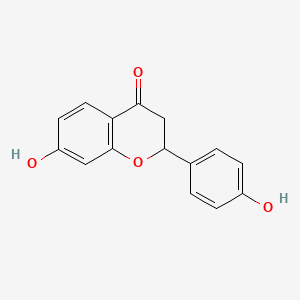


![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]oxypropanoic acid](/img/structure/B3028963.png)
